molecular formula C10H15NO B1587466 N-(3-methoxybenzyl)ethanamine CAS No. 140715-61-3

N-(3-methoxybenzyl)ethanamine

Cat. No.: B1587466
CAS No.: 140715-61-3
M. Wt: 165.23 g/mol
InChI Key: UJJCCNDLJXEMPR-UHFFFAOYSA-N
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Description

Contextualization within Phenethylamine (B48288) and Benzylamine (B48309) Derivative Chemistry

N-(3-methoxybenzyl)ethanamine is a hybrid structure that embodies key features of two significant classes of organic compounds: phenethylamines and benzylamines. The phenethylamine backbone is a core motif in a vast array of biologically active molecules, including neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a wide range of pharmaceuticals and research chemicals. mdpi.combohrium.comnih.govwikipedia.org The versatility of the phenethylamine scaffold allows for extensive functionalization, leading to compounds with diverse pharmacological profiles, such as stimulants, psychedelics, and antidepressants. wikipedia.org

Similarly, the benzylamine moiety is a fundamental building block in organic chemistry and is present in numerous natural products and synthetic compounds with a broad spectrum of applications. sioc-journal.cnwikipedia.org Benzylamine derivatives are utilized in the synthesis of pharmaceuticals, agrochemicals, and materials. sioc-journal.cnwikipedia.orgnih.gov The reactivity of the benzylic position and the amine group makes it a versatile intermediate for constructing more complex molecular architectures. researchgate.netscirp.org

This compound bridges these two classes, featuring an ethylamine (B1201723) chain attached to a benzyl (B1604629) group, which in turn is substituted with a methoxy (B1213986) group at the meta-position. This specific arrangement of functional groups imparts a distinct set of properties to the molecule, making it a subject of interest for exploring structure-activity relationships and for the synthesis of novel compounds.

Historical Perspectives on Related Chemical Entities

The scientific journey leading to the investigation of compounds like this compound is built upon a rich history of research into simpler, related molecules. The study of phenethylamine and its derivatives dates back to the early 20th century, with the discovery of their physiological effects. This led to the development of a wide range of synthetic derivatives with therapeutic applications.

The exploration of benzylamine and its derivatives has also been a long-standing area of chemical research. wikipedia.org Historically, methods for synthesizing benzylamines, such as the reaction of benzyl chloride with ammonia (B1221849), have been well-established. wikipedia.org Over time, more sophisticated synthetic routes have been developed to create a diverse array of substituted benzylamines for various applications, including their use as intermediates in the pharmaceutical industry. sioc-journal.cnscirp.org The synthesis of N-substituted benzylamines has been a focal point, with various methods being developed to achieve this transformation efficiently. rsc.org

Significance of the N-(3-methoxybenzyl) Substituent in Molecular Design

The N-(3-methoxybenzyl) substituent plays a crucial role in defining the chemical and potential biological properties of a molecule. The methoxy group (-OCH3) at the meta-position of the benzyl ring is an electron-donating group, which can influence the molecule's electronic properties and its interactions with biological targets. ontosight.ai This substituent can affect factors such as a compound's lipophilicity, metabolic stability, and binding affinity to receptors or enzymes. cymitquimica.comnih.gov

In the context of drug discovery, the strategic placement of a methoxy group on an aromatic ring is a common tactic to modulate a compound's pharmacological profile. nih.gov For instance, the 3-methoxybenzyl group has been incorporated into various molecular scaffolds to investigate its impact on biological activity. Research on related compounds has shown that this group can confer neuroprotective activity and influence interactions with specific enzymes. mdpi.commdpi.com The presence of the N-benzyl group itself can significantly enhance the potency of certain phenethylamine-based compounds. acs.org Therefore, the N-(3-methoxybenzyl) moiety is a key pharmacophore that is intentionally designed into molecules to explore and optimize their therapeutic potential.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound140715-61-3C10H15NO165.23245 at 760 mmHg
Benzylamine100-46-9C7H9N107.15185
Phenethylamine64-04-0C8H11N121.18198
3-Methoxybenzyl bromide874-98-6C8H9BrO201.07152 at 760 mmHg
3-Methoxyphenylethylamine2039-67-0C9H13NO151.21Not Available

Note: Data is compiled from various chemical databases and may have slight variations depending on the source. Boiling points are at standard pressure unless otherwise noted.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJCCNDLJXEMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405907
Record name N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140715-61-3
Record name N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Methoxybenzyl Ethanamine and Its Stereoisomers

General Synthetic Routes for N-Alkylated Phenethylamines

N-alkylated phenethylamines are valuable compounds, and their synthesis has been extensively explored. nih.govresearchgate.net The methods often involve either direct alkylation or reductive amination, with the latter being a more controlled and widely used approach to avoid multiple alkylations. masterorganicchemistry.comgalchimia.com

Reductive amination is a cornerstone of amine synthesis, providing a versatile method for forming C-N bonds. rsc.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orglibretexts.org This one-pot reaction is valued for its efficiency and atom economy. rsc.org

To synthesize N-(3-methoxybenzyl)ethanamine via this route, 3-methoxybenzaldehyde (B106831) would react with ethylamine (B1201723) to form an intermediate imine. This imine is then reduced to yield the final secondary amine product.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Catalytic reductive amination using molecular hydrogen (H₂) is a highly sustainable and cost-effective method for producing various amines. rsc.org This approach couples carbonyl compounds with amines or ammonia (B1221849) in the presence of a catalyst and hydrogen. rsc.org Both homogeneous and heterogeneous catalysts have been developed for these reactions. rsc.org

Transition metal catalysts, including those based on ruthenium, iridium, and nickel, are effective in promoting reductive amination with high levels of selectivity. jocpr.com For instance, a Ni/Al₂O₃ catalyst has shown high activity and selectivity for producing primary amines from carbonyl compounds under mild conditions. acs.org The choice of catalyst can control the degree of alkylation, allowing for the selective synthesis of primary, secondary, or tertiary amines. rsc.orgjocpr.com

The reaction mechanism involves the catalyst facilitating the formation of the imine intermediate and its subsequent reduction. jocpr.com While highly effective, a key challenge in reductive amination is preventing over-alkylation and the reduction of the initial carbonyl compound to an alcohol. rsc.org

Chemoenzymatic methods combine chemical and enzymatic steps to achieve highly selective syntheses, particularly for chiral molecules. nih.gov These approaches are valuable for producing enantiomerically pure amines, which are crucial intermediates in the pharmaceutical industry. nih.govoup.com

Enzymes such as lipases, imine reductases (IREDs), and transaminases are employed for their high stereoselectivity. nih.govoup.comresearchgate.net For example, a one-pot process combining an oxidative rearrangement with a biotransformation catalyzed by an IRED can produce highly enantiomerically enriched secondary amines with conversions up to >99% and enantiomeric excesses up to >99% ee. nih.gov Another strategy involves the dynamic kinetic resolution (DKR) of primary amines using an enzyme like Candida antarctica lipase (B570770) B (CALB) in combination with a racemization catalyst, yielding amides with high yield and enantiomeric excess. researchgate.net

Transaminases (ATAs) are particularly useful for synthesizing chiral amines from prochiral ketones. oup.commdpi.com These enzymes catalyze the transfer of an amino group from a donor to a ketone, producing a chiral amine with excellent stereoselectivity. oup.com This method avoids the need for costly cofactor regeneration, making it an attractive option for industrial applications. oup.com

Beyond reductive amination, other methods exist for the N-alkylation of amines. Direct alkylation using alkyl halides is a fundamental approach, but it often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it difficult to control. masterorganicchemistry.com

A cleaner and more efficient method for N-alkylation involves the use of alcohols as alkylating agents, mediated by an iridium catalyst. nih.govresearchgate.net This "borrowing hydrogen" methodology involves the catalyst temporarily activating the alcohol, which then reacts with the amine, and the hydrogen is returned later in the catalytic cycle. nih.govresearchgate.net

Another approach is the alkylation of amines with alkylboronic acids, which offers a selective method for introducing various alkyl groups onto aromatic amines under mild conditions with good functional group tolerance. galchimia.com The reduction of amides, nitriles, and nitro compounds also provides pathways to amines. libretexts.orgnih.govbeilstein-journals.org For instance, arylamines are commonly prepared by the reduction of a nitro group on an aromatic ring using methods like catalytic hydrogenation or reaction with metals like zinc, iron, or tin(II) chloride in acid. libretexts.org

Reductive Amination Strategies for C-N Bond Formation

Specific Synthesis of this compound Precursors

The synthesis of this compound can also be approached by first preparing a key chiral intermediate, which is then elaborated to the final product.

The enantiomers of 1-(3-methoxyphenyl)ethylamine are crucial building blocks, particularly in the synthesis of pharmaceuticals. mdpi.comresearchgate.net For instance, (S)-1-(3-methoxyphenyl)ethylamine is a key intermediate for rivastigmine, a drug used in the treatment of Alzheimer's disease. mdpi.comscielo.br

Several methods exist for the enantioselective synthesis of these primary amines:

Diastereomeric Resolution: A classical and efficient method involves resolving a racemic mixture of 1-(3-methoxyphenyl)ethylamine using an enantiomerically pure resolving agent like mandelic acid. researchgate.net The diastereomeric salts formed have different solubilities, allowing for their separation by crystallization. researchgate.net For example, using (R)-mandelic acid allows for the isolation of the (R)-amine/(R)-acid salt, which can then be treated to yield the pure (R)-amine. researchgate.net

Chemoenzymatic Synthesis: Transaminases are highly effective for the asymmetric synthesis of these amines from the corresponding ketone, 3-methoxyacetophenone. mdpi.com For example, an amine transaminase from Ruegeria pomeroyi can catalyze the transfer of an amine group from isopropylamine (B41738) to 3-methoxyacetophenone to form (S)-1-(3-methoxyphenyl)ethylamine with high enantioselectivity. mdpi.com

Asymmetric Transfer Hydrogenation: This method involves the reduction of an N-sulfinylimine derived from 3-methoxyacetophenone. orgsyn.org The imine is prepared by reacting the ketone with an enantiopure sulfinamide. Subsequent reduction using a ruthenium catalyst and a hydrogen source like isopropyl alcohol yields the corresponding sulfinamide, which can then be deprotected with acid to give the free primary amine in excellent yield and high enantiomeric excess. orgsyn.org

From Chiral Alcohols: The chiral amine can also be synthesized from the corresponding chiral alcohol, (R)- or (S)-1-(3-methoxyphenyl)ethanol. scielo.br For instance, (R)-1-(3-methoxyphenyl)ethanol can be converted to (S)-1-(3-methoxyphenyl)ethylamine via a two-step process involving a Mitsunobu reaction followed by hydrolysis, yielding the amine with high enantiomeric excess. scielo.br The chiral alcohol itself can be obtained through biocatalytic reduction of 3-methoxyacetophenone using ketoreductases or yeast enzymes. scielo.br

Once the enantiomerically pure 1-(3-methoxyphenyl)ethylamine is obtained, it can potentially be N-benzylated, though specific literature for the direct synthesis of this compound from this intermediate was not highlighted in the provided context. However, general methods for N-benzylation of phenethylamines are known. nih.gov

Synthesis of (S)- and (R)-1-(3-Methoxyphenyl)ethylamine as Key Intermediates

Diastereomeric Salt Formation for Chiral Resolution

The separation of enantiomers, a critical process in pharmaceutical development, can be achieved through diastereomeric salt formation. This classical resolution technique is particularly effective for chiral amines like this compound, which can form salts with a chiral resolving agent. bioduro.com The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization. bioduro.comunchainedlabs.com

The choice of both the chiral resolving agent and the solvent system is crucial for a successful resolution. bioduro.com High-throughput screening methods have been developed to rapidly identify the optimal combination of chiral agent and solvent for a specific compound. bioduro.comunchainedlabs.com This systematic approach has proven effective for delivering chiral amines on a larger scale. bioduro.com

Table 1: Chiral Resolving Agents and Solvents

Resolving Agent Solvent(s) Outcome Reference
Mandelic acid Methanol (B129727), 2-propanol High resolution efficiency (E=68%) for 1-(3-methoxyphenyl)ethylamine researchgate.net
Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation (ATH) offers an efficient and convenient alternative for the synthesis of enantiomerically enriched amines like this compound. This method avoids the direct handling of molecular hydrogen and often utilizes more readily available hydrogen sources like isopropyl alcohol or formic acid. orgsyn.orgresearchgate.net

One prominent strategy involves the diastereoselective reduction of N-(tert-butylsulfinyl)ketimines. orgsyn.orgua.es The precursor ketone, 3-methoxyacetophenone, is first reacted with (R)- or (S)-2-methylpropane-2-sulfinamide to form the corresponding N-(tert-butylsulfinyl)imine. orgsyn.orgua.es This imine is then reduced via ATH using a ruthenium catalyst in the presence of isopropyl alcohol. orgsyn.org This approach has been shown to produce highly enantiomerically enriched primary amines with excellent yields. orgsyn.orgua.es For instance, (S)-1-(3-methoxyphenyl)ethanamine, a key intermediate in the synthesis of Rivastigmine, has been synthesized with high enantiomeric excess using this methodology. ua.es

The choice of catalyst and ligand is critical for achieving high enantioselectivity. Ruthenium complexes bearing simple achiral β-aminoalcohols have proven to be versatile and effective catalysts for the reduction of a variety of sulfinylketimines. orgsyn.org The enantiomeric outcome of the reaction can be controlled by selecting the appropriate enantiomer of the sulfinamide starting material. orgsyn.orgua.es

Table 2: Asymmetric Transfer Hydrogenation of a Precursor to this compound

Substrate Catalyst System Hydrogen Source Product Enantiomeric Excess (ee) Reference

Derivatization and Analog Synthesis of this compound Scaffold

Strategies for Introducing Functional Groups

The this compound scaffold provides a versatile platform for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives. Standard organic synthesis techniques can be employed to modify the core structure. The secondary amine functionality is a key handle for derivatization. For instance, N-alkylation can be achieved through reductive amination. acs.org

Furthermore, the aromatic ring of the methoxybenzyl group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of substituents such as halogens or nitro groups, although the directing effects of the existing methoxy (B1213986) and alkylamine groups must be considered. The methoxy group itself can be cleaved to reveal a phenol, which can then be further functionalized. These strategies facilitate the construction of complex molecular architectures based on the this compound core. sioc-journal.cn

Generation of Positional Isomers and Structural Analogs

The synthesis of positional isomers and structural analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. acs.org Positional isomers can be synthesized by starting with the corresponding isomeric methoxybenzyl precursors. For example, N-(2-methoxybenzyl)- or N-(4-methoxybenzyl)ethanamine can be prepared using similar synthetic routes, but starting with 2-methoxybenzaldehyde (B41997) or 4-methoxybenzaldehyde, respectively. nih.govresearchgate.net

Structural analogs can be generated by modifying other parts of the molecule. For instance, the ethylamine side chain can be varied in length or branching. Analogs with different substituents on the phenyl ring of the phenethylamine (B48288) moiety have also been synthesized to explore their biological activities. acs.org The synthesis of these analogs often involves multi-step sequences, starting from commercially available building blocks. rsc.org The generation of libraries of such analogs allows for a systematic exploration of the chemical space around the parent scaffold. researchgate.netwhiterose.ac.uk

Table 3: Examples of Positional Isomers and Structural Analogs

Compound Name Structural Variation Precursor Example Reference
N-(2-methoxybenzyl)ethanamine Positional isomer of the methoxy group 2-methoxybenzaldehyde nih.govresearchgate.net
N-(4-methoxybenzyl)ethanamine Positional isomer of the methoxy group 4-methoxybenzaldehyde acs.org
N-(3-methoxybenzyl)propanamine Elongated alkyl chain 3-methoxybenzaldehyde and propylamine -

Enzymatic Synthesis Approaches for Modified Scaffolds

Biocatalysis offers a green and highly selective alternative for the synthesis of modified this compound scaffolds. acs.org Transaminases, in particular, have been successfully employed for the asymmetric amination of ketone precursors to produce chiral amines. researchgate.netrsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone, often with excellent enantioselectivity. rsc.org

For the synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a key precursor, various ω-transaminases have been used for the asymmetric amination of 3-methoxyacetophenone. researchgate.net This chemoenzymatic approach provides a direct and efficient route to the enantiopure amine. researchgate.net

Furthermore, enzymatic methods can be applied to the synthesis of more complex, modified scaffolds. For instance, enzymes like sialyltransferases have been shown to catalyze the glycosylation of synthetic scaffolds containing hydroxyl groups, opening up possibilities for creating novel glycoconjugates. d-nb.info While not directly demonstrated on this compound itself, the principle of using enzymes to introduce complex functionalities onto synthetic backbones is well-established and could potentially be adapted. d-nb.info

Process Optimization and Scale-Up Considerations in Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful process optimization and scale-up considerations to ensure efficiency, safety, and cost-effectiveness. akjournals.com For the synthesis of this compound and its derivatives, several factors need to be addressed.

In the case of diastereomeric salt resolution, the optimization of crystallization conditions, including solvent selection, temperature, and cooling rate, is critical for maximizing yield and enantiomeric purity. bioduro.com For large-scale production, classical resolution via salt formation is often preferred over chromatographic methods due to lower costs. bioduro.com

For syntheses involving catalysis, such as asymmetric transfer hydrogenation, catalyst loading, reaction temperature, and pressure are key parameters to be optimized. Catalyst recycling and reusability are also important for improving the economic viability of the process. acs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-(3-methoxyphenyl)ethylamine
Mandelic acid
2-propanol
Methanol
Rivastigmine
N-(tert-butylsulfinyl)ketimines
3-methoxyacetophenone
(R)-2-methylpropane-2-sulfinamide
(S)-2-methylpropane-2-sulfinamide
Isopropyl alcohol
2-amino-2-methylpropan-1-ol
N-(2-methoxybenzyl)ethanamine
N-(4-methoxybenzyl)ethanamine
2-methoxybenzaldehyde
4-methoxybenzaldehyde
(S)-1-(3-methoxyphenyl)ethylamine
ω-transaminases

Molecular Interactions and Biological Activities of N 3 Methoxybenzyl Ethanamine Derivatives

Pharmacological Profile and Receptor Ligand Interactions

The pharmacological characteristics of N-(3-methoxybenzyl)ethanamine derivatives are largely defined by their interactions with G-protein coupled receptors, especially serotonin (B10506) receptors. The addition of an N-benzyl group to phenethylamines can significantly enhance affinity and potency at these sites. europeanreview.org

Binding Affinities and Functional Activity at Serotonin Receptors (5-HT2A, 5-HT2C, 5-HT1A, 5-HT2B)

Derivatives of this compound are known to interact with several serotonin (5-HT) receptor subtypes. The 5-HT₂ family of receptors, which includes 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C, is a primary target for many of these compounds. acs.orgnih.govnih.gov These receptors are implicated in a wide range of physiological and pathological processes, including mood, perception, and memory. nih.govnih.gov

N-benzylphenethylamine analogs, often referred to as NBOMes, generally exhibit high affinity for 5-HT₂ₐ and 5-HT₂C receptors. nih.gov For instance, certain N-(methoxybenzyl) derivatives of 2,5-dimethoxyphenethylamines are ultrapotent agonists at both 5-HT₂ₐ and 5-HT₂C receptors, with binding affinities (Ki) in the low nanomolar range. researchgate.net They typically show over 1000-fold selectivity for the 5-HT₂ₐ receptor compared to the 5-HT₁ₐ receptor. researchgate.net While potent at 5-HT₂ₐ and 5-HT₂C receptors, these compounds generally display markedly lower affinity, potency, and efficacy at the 5-HT₂ₑ receptor. nih.govresearchgate.net

Functional activity, often measured through intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation assays, confirms that these compounds act as agonists at the 5-HT₂ receptors. acs.orgnih.gov For example, derivatives like 25D-NBOMe and 25I-NBOH show full efficacy at 5-HT₂ₐ and 5-HT₂C receptors with potencies (EC₅₀) in the subnanomolar to low nanomolar range. nih.gov In contrast, their interaction with 5-HT₁ₐ receptors is characterized by very low potency and efficacy. nih.gov

Table 1: Binding Affinity (Kᵢ, nM) and Functional Potency (EC₅₀, nM) of Selected N-Benzylphenethylamine Derivatives This table is for illustrative purposes and includes data for related N-benzylphenethylamine analogs to demonstrate general pharmacological trends.

Compound 5-HT₂ₐ (Kᵢ) 5-HT₂ₐ (EC₅₀) 5-HT₂C (Kᵢ) 5-HT₂ₑ (Kᵢ) 5-HT₁ₐ (Kᵢ)
25I-NBOMe 0.044 acs.org 0.04 - 0.5 acs.org 0.93 acs.org >1000 nih.gov >1000 nih.gov
25C-NBOMe 1.411 nih.gov 1.05 nih.gov 2.0 researchgate.net 321 nih.gov >1000 nih.gov
25H-NBOMe 0.817 nih.gov 12.1 nih.gov 12.0 nih.gov >1000 nih.gov >1000 nih.gov

Data compiled from multiple sources. nih.govresearchgate.netacs.orgacs.orgnih.gov

Modulation of Neurotransmitter Systems

The primary mechanism of action for this compound derivatives is the direct agonism at 5-HT₂ₐ receptors. mdpi.com Activation of these Gq/11 protein-coupled receptors leads to the hydrolysis of phosphoinositide, which results in the formation of inositol triphosphate and diacylglycerol, ultimately causing the mobilization of intracellular calcium. mdpi.com Beyond direct receptor binding, these compounds can influence various neurotransmitter systems. For example, studies on selective 5-HT₂ₐ receptor agonists like 25I-NBOMe and 25B-NBOMe have shown significant effects on glutamatergic, dopaminergic, serotonergic, and cholinergic neurotransmission in brain regions such as the frontal cortex and striatum. mdpi.com Some derivatives have also been found to interact with adrenergic α1 receptors. researchgate.netacs.org However, their affinity for monoamine transporters (DAT, SERT, NET) is generally low, in the low to mid-micromolar range. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies have been crucial in understanding how molecular modifications to the this compound scaffold affect its pharmacological profile.

Influence of Substituents on Receptor Selectivity and Potency

The addition of an N-benzyl moiety to a phenethylamine (B48288) core is a key factor that confers high potency. acs.org Research indicates that substitution on the N-benzyl ring, particularly at the ortho or meta positions, tends to enhance affinity for 5-HT₂ family receptors, whereas para-position substitution often reduces it. acs.orgacs.org Specifically, a methoxy (B1213986) group at the ortho position of the N-benzyl ring is often associated with high potency at the 5-HT₂ₐ receptor. acs.orgacs.org

On the phenethylamine portion of the molecule, substitutions on the phenyl ring are also critical. For example, in the 2,5-dimethoxyphenethylamine series, the nature of the substituent at the 4-position significantly influences activity. However, for the N-benzyl (NBOMe) derivatives, this 4-position substitution is considered less critical for receptor activation. acs.org SAR studies show that alkyl or halogen groups at the para position of the phenethylamine's phenyl ring generally have a positive effect on binding affinity for the 5-HT₂ₐ receptor. nih.govbiomolther.org

Table 2: Influence of N-Benzyl Ring Substitution on 5-HT₂ₐ Receptor Affinity This table illustrates the effect of substituent position on the N-benzyl ring for a series of N-benzyl-5-methoxytryptamines, a related structural class.

N-Benzyl Substituent 5-HT₂ₐ Affinity (Kᵢ, nM)
Unsubstituted 121 plos.org
2-Methoxy 44.7 plos.org
3-Methoxy 46.1 plos.org
4-Methoxy 200 plos.org

Data from Klein et al. (2019). plos.org

Stereochemical Influence on Biological Efficacy

While extensive research on the specific stereochemistry of this compound is limited in the provided results, SAR studies on related, more complex molecules emphasize the importance of stereochemistry for biological activity. For instance, in a series of pyrimidine-4-carboxamides, the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. acs.org Similarly, in research on novel diphenethylamines targeting the κ-opioid receptor, the character of the N-substituent and its stereochemical presentation play a significant role in the binding and activation of the receptor. nih.gov This highlights a general principle in medicinal chemistry where the three-dimensional arrangement of a molecule is critical for its interaction with a biological target and, consequently, its efficacy.

Potential Therapeutic Applications in Medicinal Chemistry

The 2-phenethylamine scaffold is a foundational structure in medicinal chemistry, present in numerous therapeutic agents. mdpi.com Derivatives of this compound, due to their potent and selective interactions with serotonin receptors, hold potential for various therapeutic applications. The 5-HT₂ₐ receptor, a primary target for these compounds, is implicated in numerous neuropsychiatric disorders, including depression, schizophrenia, and anxiety. nih.govnih.gov

Agonists of the 5-HT₂ₐ receptor are being investigated for their potential therapeutic benefits. nih.gov The ability of these compounds to modulate neurotransmitter systems suggests they could be valuable tools for studying these systems and for developing novel treatments for psychiatric conditions. mdpi.com For example, the development of radiolabeled N-benzylphenethylamine derivatives, such as [¹¹C]CIMBI-36, as PET imaging agents allows for the in-vivo study of 5-HT₂ₐ agonist binding in the brain, which is crucial for understanding the role of these receptors in disease states. nih.gov Furthermore, the indole (B1671886) nucleus, present in tryptamine-based analogs, is a versatile pharmacophore found in drugs with a wide array of therapeutic uses, including anti-inflammatory, antimicrobial, and anticancer activities, suggesting broad potential for related structures. ontosight.airesearchgate.net The pyrrolidine (B122466) moiety, another structural feature found in related inhibitors, is also a key pharmacophore in agents developed for antidiabetic and anticancer applications. tandfonline.com

Antimicrobial Research Potential

The core structure of this compound is a valuable scaffold in the development of new antimicrobial agents. While the parent compound is primarily an intermediate, its derivatives have been the subject of significant research for their potential to combat bacterial and fungal pathogens. Indole derivatives, for instance, which can incorporate the methoxybenzyl ethanamine moiety, are recognized for their broad biological activities, including antimicrobial effects. ontosight.ai

Research has shown that linking the core structure to various heterocyclic systems can yield compounds with notable antimicrobial properties. For example, novel 1,2,4-triazole (B32235) derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. nih.gov Similarly, studies on s-triazine derivatives have revealed that specific substitutions can lead to excellent activity against pathogens like E. coli and S. typhi. tandfonline.com The antimicrobial efficacy is often influenced by the nature and position of substituent groups on the aromatic rings. tandfonline.com

Further investigations into indole derivatives have identified compounds with promising inhibitory action against both E. coli and S. aureus. humanjournals.com The introduction of moieties like thiophene (B33073) and imidazole (B134444) to the indole scaffold is a strategy employed to enhance antimicrobial activity. humanjournals.com Thiazole derivatives containing a dimethoxyphenyl)ethanamine substituent have also been synthesized and tested, showing moderate to good antibacterial activity. nih.gov A key mechanism explored for some indole ethanamine derivatives is the inhibition of bacterial efflux pumps, such as NorA in Staphylococcus aureus, which represents a strategy to overcome antibiotic resistance. humanjournals.com

Table 1: Antimicrobial Activity of Selected Derivative Classes

Derivative ClassTarget PathogensNotable FindingsReference(s)
Indole Derivatives E. coli, S. aureusSome derivatives show superior inhibitory effect compared to standards. humanjournals.com Potential as efflux pump inhibitors. humanjournals.com ontosight.aihumanjournals.com
1,2,4-Triazole Derivatives Gram-positive & Gram-negative bacteria, C. albicansCertain N-Mannich bases and S-substituted derivatives display potent antibacterial activity. nih.gov nih.gov
s-Triazine Derivatives E. coli, S. typhiCompounds with chloro substitutions on the phenyl ring showed excellent activity. tandfonline.com tandfonline.com
Thiazole Derivatives E. coli, B. cereus, S. TyphimuriumThe presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent was beneficial for activity. nih.gov nih.gov

Anti-inflammatory Investigations

Derivatives of this compound are being investigated for their potential as anti-inflammatory agents. The general class of indole derivatives, which can be synthesized from this core structure, is known to possess anti-inflammatory properties. ontosight.ai Research into specific, more complex derivatives has provided evidence of their ability to modulate inflammatory pathways.

One study on a novel pyrrolidinone derivative, N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one, demonstrated significant anti-inflammatory effects. This compound was found to inhibit the generation of key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and leukotriene B4. nih.gov It also suppressed the generation of superoxides by human polymorphonuclear leucocytes. nih.gov

Other research has focused on adamantane (B196018) derivatives linked to 1,2,4-triazoles. Certain compounds from this class produced good, dose-dependent anti-inflammatory activity in rat models of carrageenan-induced paw edema. nih.gov More recently, novel hybrids of pyrazole (B372694) and pyran have been synthesized and evaluated, with some showing potent anti-inflammatory effects when compared against the standard drug diclofenac (B195802) in in-vitro assays. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Derivatives

Derivative/ClassAssay/ModelKey FindingsReference(s)
N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one In vitro (rat synovial cells, human PMN)Inhibited PGE2 and leukotriene B4 generation; suppressed superoxide (B77818) generation. nih.gov nih.gov
Adamantyl-1,2,4-triazole Derivatives In vivo (carrageenan-induced paw edema in rats)Showed good, dose-dependent anti-inflammatory activity. nih.gov nih.gov
Pyrazole-Linked Pyran Hybrids In vitro (protein denaturation, membrane stabilization)Demonstrated potent anti-inflammatory activity, comparable to diclofenac. researchgate.net researchgate.net

Anticancer Activity Exploration

The exploration of this compound derivatives has yielded promising candidates for anticancer therapies. The structural motif is present in various classes of compounds that have demonstrated cytotoxicity against several cancer cell lines. ontosight.ai For example, marine-derived bisindole alkaloids, such as 2,2-di(6′-bromo-3′-indolyl)-ethylamine, which shares the ethanamine scaffold, have shown potent anticancer properties and serve as leads for further optimization. researchgate.net

Synthetic derivatives incorporating heterocyclic systems are a major focus of this research. A series of 1,2,3-triazole derivatives linked to a tetrahydrocurcumin (B193312) scaffold were synthesized and evaluated for their anticancer activity. mdpi.com Another study found that 1,2,3-triazole derivatives with a phosphonate (B1237965) group exhibited the most potent cell growth inhibition against four tested cancer cell lines: fibrosarcoma (HT-1080), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7 and MDA-MB-231). biointerfaceresearch.com

Furthermore, amide derivatives based on a 3-aryl-3H-benzopyran structure have been reported as having dual functions as osteogenic agents and anticancer compounds. nih.gov The most active of these compounds inhibited the growth of osteosarcoma (MG63) and breast cancer cells (MCF-7, MDA-MB-231) with IC₅₀ values in the low micromolar range. nih.gov

Table 3: Anticancer Activity of Selected this compound Derivatives

Derivative ClassCancer Cell Line(s)Key FindingsReference(s)
Bis(indolyl)ethanamino Derivatives U937 (lymphoma)The marine alkaloid 2,2-di(6′-bromo-3′-indolyl)-ethylamine was the most active compound studied. researchgate.net researchgate.net
1,2,3-Triazole Linked Tetrahydrocurcumin Not specifiedA new series was synthesized for exploration as potential anticancer agents. mdpi.com mdpi.com
Functional 1,2,3-Triazole Derivatives HT-1080, A-549, MCF-7, MDA-MB-231Compound with a phosphonate group was most active, with IC₅₀ values from 15.13 to 21.25 µM. biointerfaceresearch.com biointerfaceresearch.com
3-Aryl-3H-benzopyran Amide Derivatives MG63, MCF-7, MDA-MB-231The most active compound (24b) showed IC₅₀ values between 10.45 and 12.66 µM. nih.gov nih.gov

Role as Pharmaceutical Intermediates

This compound and its close structural relatives are important organic intermediates in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and dyestuff industries. myskinrecipes.combldpharm.comfishersci.be The compound serves as a versatile building block, providing a key structural fragment for creating a diverse range of bioactive compounds. myskinrecipes.com For instance, the derivative 2-(1H-indol-3-yl)-N-(3-methoxybenzyl)ethanamine is classified as a pharmaceutical intermediate and is a component in the synthesis of various indole derivatives studied for their pharmacological potential. ontosight.aibldpharm.com The utility of these amines lies in their ability to be incorporated into larger molecular frameworks, leading to the development of novel therapeutic agents. myskinrecipes.comfishersci.be

Mechanistic Studies of Biological Action

Elucidation of Molecular Targets and Pathways

Research into the derivatives of this compound has begun to uncover their specific molecular targets and the biological pathways they modulate. The structural similarity of the core phenethylamine framework to neurotransmitters suggests a high potential for interaction with neurological targets.

Indeed, N-benzylphenethylamine derivatives (NBOMes) have been found to have a selective and high-affinity binding profile for serotonin 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ). mdpi.comacs.org This makes them valuable tools for studying the serotonergic system.

In the context of cancer, mechanistic studies have shown that certain derivatives exert their effects through specific cellular pathways. One active 3-aryl-3H-benzopyran amide derivative was found to induce apoptosis in cancer cells through the activation of the Caspase-3 enzyme and to inhibit cancer cell migration. nih.gov Molecular docking studies further suggested that this compound preferentially interacts with estrogen receptor-β (ER-β). nih.gov In the area of metabolic diseases, a novel indole ethylamine (B1201723) derivative was designed to regulate lipid metabolism by targeting Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Carnitine Palmitoyltransferase I (CPT1) in liver cells. nih.gov For inflammation, some analogs are being studied for their ability to modulate inflammatory responses through the inhibition of the enzyme phosphodiesterase 4 (PDE4).

Enzyme Inhibition Profiles

The this compound scaffold has been incorporated into molecules designed to be potent and selective enzyme inhibitors. This is a key mechanism through which these derivatives exert their therapeutic effects.

In anti-inflammatory research, a derivative was shown to inhibit the generation of prostaglandin E2 (PGE2) with an IC₅₀ value of 0.026 µmol/l. nih.gov The same compound also inhibited leukotriene B4 generation with an IC₅₀ of 0.20 µmol/l. nih.gov A significant area of investigation is the inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory conditions.

In the field of infectious diseases, certain 1-(1H-indol-3-yl)ethanamine derivatives have been identified as potent inhibitors of the Staphylococcus aureus NorA efflux pump, which is a mechanism bacteria use to expel antibiotics. humanjournals.com Other research has explored sulfamide (B24259) derivatives of phenethylamines as inhibitors of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. mdpi.com Furthermore, complex peptide-based compounds containing an epoxide or aziridine (B145994) functional group have been designed to inhibit N-terminal nucleophile (Ntn) hydrolase enzymes, such as the 20S proteasome, which plays a role in inflammation and cell cycle regulation. google.com

Table 4: Enzyme Inhibition Profiles of Selected Derivatives

Derivative Class/CompoundTarget Enzyme(s)Biological ContextReference(s)
Pyrrolidinone Derivative (E-5110) Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX)Inflammation nih.gov
Apremilast Analogs Phosphodiesterase 4 (PDE4)Inflammation
1-(1H-Indol-3-yl)ethanamine Derivatives S. aureus NorA efflux pumpBacterial Antibiotic Resistance humanjournals.com
Phenethylamine-derived Sulfamides Acetylcholinesterase, Butyrylcholinesterase, Carbonic AnhydraseNeurological, Physiological Regulation mdpi.com
Peptide Epoxides 20S Proteasome (Ntn hydrolase)Inflammation, Cancer google.com

Advanced Analytical Characterization in N 3 Methoxybenzyl Ethanamine Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are foundational for determining the molecular architecture of N-(3-methoxybenzyl)ethanamine. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy offer detailed insights into the carbon-hydrogen framework and the specific functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous differentiation from its 2-methoxy and 4-methoxy positional isomers. researchgate.net

In ¹H NMR, the aromatic region is particularly diagnostic. The substitution pattern of the 3-methoxybenzyl group results in a distinct set of signals for the aromatic protons. Similarly, the chemical shifts of the aliphatic protons in the ethylamine (B1201723) and benzyl (B1604629) portions of the molecule provide clear structural information.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. bhu.ac.indocbrown.info The chemical shift of the benzylic methylene (B1212753) carbon (CH₂) is a key indicator for distinguishing between methoxybenzyl isomers. For N-benzylphenethylamine HCl salt derivatives, the benzyl CH₂ carbon of the 3-methoxybenzyl (NB3OMe) isomer appears at approximately 50 ppm, whereas the corresponding carbon for the 2-methoxybenzyl (NB2OMe) isomer is found further upfield around 46-47 ppm. researchgate.net The chemical shifts of the aromatic carbons and the methoxy (B1213986) carbon provide further confirmation of the 3-position substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar structural motifs and data from related compounds.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃Aliphatic1.1 - 1.3 (t)12 - 16
Ethyl CH₂Aliphatic2.7 - 2.9 (q)45 - 50
Benzyl CH₂Aliphatic/Benzylic3.7 - 3.9 (s)50 - 55
Methoxy OCH₃Methoxy3.8 - 4.0 (s)55 - 56
Aromatic C-H (various)Aromatic6.7 - 7.3 (m)112 - 130
Aromatic C-OAromatic-159 - 161
Aromatic C-CH₂Aromatic-140 - 142

Note: (s) = singlet, (t) = triplet, (q) = quartet, (m) = multiplet. Actual values may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups within this compound. nih.gov The infrared spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key absorptions for this compound include a moderate peak for the N-H stretch of the secondary amine, multiple peaks for C-H stretches from the aromatic ring and aliphatic chains, and strong absorptions corresponding to the aromatic C=C ring stretches. Crucially, the strong C-O stretching vibration from the methoxy ether group is a prominent feature. The combination of these peaks provides a unique spectral fingerprint for the molecule. policija.siresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H)Stretch3300 - 3500Medium-Weak
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
Aromatic C=CRing Stretch1450 - 1600Medium-Strong
C-NStretch1020 - 1250Medium
Aromatic C-OAsymmetric Stretch1200 - 1275Strong
Aromatic C-OSymmetric Stretch1000 - 1075Strong

Mass Spectrometry Techniques for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. In the context of this compound and its analogs, GC separates the compound from a mixture before it enters the mass spectrometer for ionization and detection. researchgate.netresearchgate.net

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, the most diagnostic information often comes from the fragmentation pattern. For N-benzylphenethylamine analogs, a primary fragmentation pathway involves cleavage of the bond beta to the amine nitrogen, leading to the formation of a stable methoxybenzyl cation or a related tropylium (B1234903) ion. researchgate.netvulcanchem.com

Research on related N-methoxybenzyl-substituted phenethylamines shows that the most dominant ions are typically observed at m/z 121 and 91. nih.govresearchgate.net The ion at m/z 121 corresponds to the methoxybenzyl moiety, while the ion at m/z 91 represents the tropylium ion formed after rearrangement. The relative abundance of these ions can help in the characterization of the molecule. ojp.gov

Table 3: Expected Key Fragment Ions in the EI-MS of this compound

m/z Value Proposed Fragment Structure Significance
165[M]⁺Molecular Ion
121[C₈H₉O]⁺Methoxybenzyl cation; highly characteristic
91[C₇H₇]⁺Tropylium ion; common in benzyl compounds
58[C₃H₈N]⁺Fragment from ethylamine side chain cleavage

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for analyzing compounds in complex biological or chemical mixtures, as it does not require the analyte to be volatile. smolecule.comfda.gov.tw The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer.

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. nih.govnih.gov This process provides a fragmentation fingerprint that is highly specific to the molecule's structure, making it invaluable for confirming identity and distinguishing between isomers, which might co-elute during chromatography or have identical precursor masses. mdpi.com The use of Multiple Reaction Monitoring (MRM) mode in tandem MS allows for highly sensitive and selective quantification of the target compound in complex matrices. mdpi.com

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that provides extremely accurate mass measurements. researchgate.netuts.edu.au Unlike nominal mass instruments, a QTOF-MS can measure the m/z value of an ion to several decimal places. This high mass accuracy allows for the determination of a molecule's elemental formula. nih.govnih.gov

For this compound (C₁₀H₁₅NO), the exact mass of its protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed chemical formula, significantly increasing the confidence in the identification. nih.govnih.gov This capability is crucial in the analysis of novel synthetic compounds where reference standards may not be available. HRMS is also used to determine the elemental composition of fragment ions, further aiding in the complete structural elucidation of the molecule. scispace.comresearchgate.net

Chromatographic Separation Techniques

The accurate identification and quantification of this compound and its related isomers are critically dependent on advanced chromatographic methods. These techniques are essential for ensuring the purity of synthesized compounds and for distinguishing between structurally similar molecules, which may possess different chemical and pharmacological properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of N-benzylphenethylamine derivatives, including this compound. It is extensively used for purity assessment and the challenging task of separating closely related positional isomers. The versatility of HPLC allows for the use of various column chemistries and mobile phase compositions to achieve optimal separation.

Research into related N-methoxybenzyl compounds demonstrates the capability of HPLC to resolve isomers and confirm compound purity. For instance, HPLC is a cited method for confirming the purity and identity of synthesized compounds like 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine. smolecule.com Chiral HPLC methods have been successfully developed to resolve enantiomers of similar structures, achieving high enantiomeric excess (ee), such as 97.5% for (S)-1-(3-methoxyphenyl)ethanol.

The development of a robust HPLC method involves the careful selection of a stationary phase (column) and a mobile phase. For N-benzylphenethylamine analogs, reversed-phase columns are common. The mobile phase often consists of a mixture of an aqueous component (like water with a modifier such as formic acid or diethylamine) and an organic solvent (such as acetonitrile (B52724) or methanol). japsonline.com A gradient elution, where the mobile phase composition is changed over time, is frequently employed to achieve better separation of complex mixtures. japsonline.com For example, a method developed for separating isomers of a key starting material for Dextromethorphan utilized a Chiralpak ID-3 column with a gradient of acetonitrile and methanol (B129727), both containing 0.1% diethylamine (B46881). japsonline.com

Table 1: Example HPLC Conditions for Separation of Related Amine Compounds
ParameterConditionApplicationReference
ColumnChiralpak ID-3 (250 mm x 4.6mm, 3μm)Enantiomeric resolution of 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline japsonline.com
Mobile PhaseA: 0.1% diethylamine in acetonitrile B: 0.1% diethylamine in methanol (Gradient)Separation of R and S isomers japsonline.com
Flow Rate1.0 mL/minQuantitative determination of unwanted enantiomer japsonline.com
DetectionUV at 280 nmChromatographic analysis japsonline.com
Column Temperature40°CMethod validation japsonline.com

Differentiation of Positional Isomers and Related Compounds

Distinguishing between positional isomers—compounds with the same molecular formula but different substituent positions on the aromatic ring—is a significant analytical challenge. In the context of N-(methoxybenzyl)ethanamine analogs, this involves differentiating the 3-methoxy isomer from its 2-methoxy and 4-methoxy counterparts. Chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable for this purpose.

Studies on the NBOMe series, which are N-(methoxybenzyl) derivatives of phenethylamines, provide a comprehensive framework for understanding the separation of these isomers. Research has consistently shown that the elution order of methoxybenzyl isomers in gas chromatography (GC) is typically 2-methoxybenzyl, followed by 3-methoxybenzyl, and finally 4-methoxybenzyl eluting last. ojp.gov This consistent elution pattern is a critical tool for preliminary identification.

While gas chromatography often requires derivatization, liquid chromatography methods can frequently separate these isomers without such modifications. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HPLC-HRMS) offers a powerful approach for the unambiguous identification of positional isomers. researchgate.netnih.govnih.gov These methods not only separate the isomers based on their chromatographic retention times but also provide distinct fragmentation patterns in the mass spectrometer, allowing for definitive structural confirmation. For example, studies on N-(2-methoxybenzyl)-2-(2,5-dimethoxyphenyl)ethanamine (25H-NBOMe) isomers showed that while their standard mass spectra were very similar, LC-MS/MS could distinguish them without derivatization. researchgate.netnih.gov

Table 2: Typical Chromatographic Elution Order of N-(Methoxybenzyl) Isomers
Elution OrderIsomerRationaleReference
1 (First)N-(2-methoxybenzyl)ethanamine analogThe ortho (2-position) substitution often leads to earlier elution in typical GC systems. ojp.gov
2 (Second)This compound analogThe meta (3-position) isomer generally elutes after the ortho isomer. ojp.gov
3 (Third)N-(4-methoxybenzyl)ethanamine analogThe para (4-position) isomer typically has the longest retention time on common GC phases. ojp.gov

Analysis of Non-Derivatized this compound Analogs

The analysis of amine compounds using gas chromatography often necessitates a derivatization step to improve volatility and thermal stability. However, this process adds complexity and can be a source of analytical error. A significant advantage of modern liquid chromatography techniques is the ability to analyze many compounds, including this compound analogs, in their native, underivatized form.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) has emerged as a particularly effective method for the direct analysis of these compounds. researchgate.netresearchgate.net Research on various NBOMe and NBOH series isomers has demonstrated that HPLC-HRMS can reliably identify positional isomers without any derivatization, which is a crucial advantage for forensic and chemical analysis laboratories. researchgate.netnih.gov This approach simplifies sample preparation and reduces analysis time.

The direct analysis by LC-MS/MS not only separates the isomers but also provides structural information through characteristic fragmentation patterns. nih.govresearchgate.net For instance, even when electron ionization mass spectra of underivatized isomers are highly similar, LC-tandem MS can produce distinct product ion spectra that allow for their differentiation. nih.gov This capability is essential for the reliable identification of specific isomers like this compound from a mixture containing its structural variants.

Computational Chemistry and Molecular Modeling of N 3 Methoxybenzyl Ethanamine

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical methods, especially Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic properties of molecules. DFT calculations offer a balance between accuracy and computational cost, making them ideal for analyzing molecules of the size of N-(3-methoxybenzyl)ethanamine. researchgate.netepstem.net

DFT is used to calculate the electronic structure, providing insights into molecular stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. eurjchem.com

For this compound, the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring influences the electron distribution across the molecule. Its meta position affects the aromatic system's electronics differently than an ortho or para substitution would, which can alter binding affinity and metabolic stability. mdpi.com DFT calculations can precisely map this influence through Molecular Electrostatic Potential (MEP) surfaces, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Regions of negative potential, typically around the nitrogen and oxygen atoms, indicate likely sites for hydrogen bonding. eurjchem.com

Table 1: Predicted Electronic Properties of this compound using DFT This table presents representative data based on DFT calculations performed on analogous molecules. The B3LYP functional with a 6-311G(d,p) basis set is a common level of theory for such calculations. researchgate.neteurjchem.comdergipark.org.tr

Parameter Predicted Value Significance
HOMO Energy -5.4 eV Relates to the ability to donate an electron.
LUMO Energy -0.2 eV Relates to the ability to accept an electron.
HOMO-LUMO Gap (ΔE) 5.2 eV Indicates chemical reactivity and stability. eurjchem.com
Dipole Moment 1.9 D Measures the molecule's overall polarity.
Ionization Potential 5.4 eV Energy required to remove an electron.
Electron Affinity 0.2 eV Energy released when an electron is added.

This compound is a flexible molecule with several rotatable single bonds. Understanding its preferred three-dimensional shapes, or conformations, is crucial as this dictates how it can fit into a biological target like a receptor binding pocket.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. aps.org MD simulations provide a dynamic view of the molecule's behavior in a realistic environment, such as in water or near a biological membrane, and are essential for understanding how a ligand interacts with its receptor. acs.org

MD simulations are frequently used to refine and validate the results of molecular docking. After a ligand is docked into a receptor, an MD simulation is run to assess the stability of the binding pose. acs.org For N-benzylphenethylamine analogues, which often target serotonin (B10506) receptors like 5-HT2A, MD simulations can track the persistence of key interactions. nih.govresearchgate.net

Studies on similar ligands have shown that the protonated amine typically forms a strong and stable salt bridge with a highly conserved aspartate residue (D155) in the receptor. acs.org Meanwhile, the benzyl and phenethyl rings form hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine (e.g., F339, F340) and tryptophan (W336). nih.govacs.org An MD simulation of this compound in the 5-HT2A receptor would monitor the distances and dynamics of these interactions over nanoseconds to confirm a stable binding mode.

MD simulations allow for a more exhaustive exploration of a molecule's conformational landscape than static DFT calculations. By simulating the molecule in a solvent box, one can observe the transitions between different low-energy conformations. This provides a statistical understanding of which shapes the molecule is most likely to adopt in solution before it even approaches a receptor. This information is critical because a ligand often must adopt a specific "bioactive conformation" to bind effectively, and the energetic cost of adopting this conformation can affect its binding affinity. acs.orgnih.gov

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). jocpr.com It is a cornerstone of structure-based drug design.

For this compound, docking studies would typically target a receptor of interest, such as a homology model or a crystal structure of the human 5-HT2A receptor. researchgate.netnih.gov The docking algorithm samples many possible binding poses and scores them based on a function that estimates the binding affinity. The results can predict the most likely binding mode and provide a binding energy score.

Research on the broader N-benzylphenethylamine class has consistently identified a binding pocket where the ligand engages with specific amino acid residues. nih.govresearchgate.netnih.gov The meta-methoxy group of this compound would be analyzed for its specific interactions within this pocket, which could involve hydrogen bonding or hydrophobic contacts that differ from its ortho or para-substituted isomers. mdpi.comacs.org

Table 2: Representative Molecular Docking Results for this compound at a 5-HT2A Receptor Model This table presents hypothetical data based on typical findings for N-benzylphenethylamine ligands docked into the 5-HT2A receptor. nih.govacs.org

Parameter Finding Implication
Binding Energy Score -9.5 kcal/mol A strong negative score suggests favorable binding.
Key Interaction 1 Ionic Bond / Salt Bridge Protonated amine with Aspartate (D1553.32). acs.org
Key Interaction 2 Hydrophobic / π-π Benzyl ring with Phenylalanine (F3396.51, F3406.52). nih.govresearchgate.net
Key Interaction 3 Hydrophobic / π-π Phenethylamine (B48288) ring with Tryptophan (W3366.48). acs.org
Methoxy Group Interaction van der Waals contact The 3-methoxy group projects into a sub-pocket, potentially interacting with serine or threonine residues.

Furthermore, virtual screening can be employed using the structure of this compound as a starting point. In this process, large digital libraries containing millions of compounds are computationally docked into the target receptor to identify other molecules that are predicted to bind in a similar manner and with high affinity. nih.gov This approach can rapidly identify novel lead compounds for further development.

Prediction of Binding Modes to Biological Targets

A primary application of computational chemistry in drug discovery is the prediction of how a ligand (a small molecule like this compound) will bind to its biological target, which is typically a protein or enzyme. springernature.com Molecular docking is the principal technique used for this purpose. nih.govmdpi.com This method computationally places a ligand into the active site of a target protein and evaluates the most likely binding orientation or "pose" based on scoring functions that estimate the binding affinity. mdpi.com

For benzylamine (B48309) derivatives, a significant amount of research has focused on their interaction with monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters and are important targets in the treatment of neurodegenerative diseases. nih.govacs.orgresearchgate.net Docking studies have been crucial in understanding how these inhibitors orient themselves within the enzyme's active site. researchgate.netsemanticscholar.orgnih.gov

These studies reveal that the binding of benzylamine derivatives is often governed by a combination of specific interactions with amino acid residues in the active site. For instance, in the case of MAO-B, the benzyl portion of the inhibitor typically occupies a hydrophobic cavity, while the amine group may form hydrogen bonds or other electrostatic interactions. researchgate.netnih.gov Molecular docking simulations for a benzylamine-sulfonamide derivative (compound 4i in a cited study) within the human MAO-B (hMAO-B) active site (PDB ID: 2V5Z) predicted key interactions that stabilize the ligand-enzyme complex. researchgate.netsemanticscholar.org

Table 1: Predicted Binding Interactions of a Benzylamine Analogue with hMAO-B This table illustrates the types of interactions predicted by molecular docking for a representative benzylamine derivative within the active site of its target enzyme. Such data is vital for understanding the molecular basis of inhibition.

Interacting ResidueInteraction TypeDistance (Å)
Tyr398Pi-Pi Stacking-
Tyr435Pi-Pi Stacking-
Ile199Hydrophobic-
Cys172Hydrogen Bond-
FAD (cofactor)Hydrophobic-
Data derived from molecular docking studies on benzylamine-sulfonamide derivatives with hMAO-B. researchgate.netsemanticscholar.org

By analyzing these predicted binding modes, chemists can hypothesize why certain structural modifications on the benzylamine scaffold might increase or decrease binding affinity and selectivity for a particular target. acs.org For a hypothetical study on this compound, docking would predict how the 3-methoxy group influences orientation within the binding pocket and whether it forms favorable interactions that could be exploited for further optimization.

Ligand-Based and Structure-Based Drug Design Initiatives

Computational modeling provides two primary strategic frameworks for the design of new drugs: ligand-based and structure-based design. ethernet.edu.et Both approaches have been successfully applied to the development of novel compounds based on the benzylamine scaffold. nih.govacs.org

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.gov A QSAR model for a series of this compound analogues would involve synthesizing and testing a library of related compounds and then developing a mathematical equation that correlates their chemical properties (e.g., electronic, steric) with their biological activity. This model could then be used to predict the activity of new, unsynthesized compounds. nih.gov

Structure-Based Drug Design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein has been determined, often through X-ray crystallography or NMR spectroscopy. ethernet.edu.etnih.gov This powerful approach allows for the rational design of ligands that are complementary in shape and chemical properties to the target's binding site. mdpi.combiosolveit.de

A notable example involves the computational, fragment-based design of selective MAO-B inhibitors from (S)-2-(benzylamino)propanamide derivatives. acs.org In this study, researchers designed a series of compounds and used computational strategies to predict their binding and selectivity. The designed compound C3 was found to be a potent and selective MAO-B inhibitor. Further computational analysis revealed that its selectivity was due to a steric clash with a specific residue (Phe208) in the MAO-A active site, which is replaced by a smaller residue (Ile199) in MAO-B. acs.org This highlights the precision that SBDD can offer in drug development.

Table 2: Example of a Computationally Designed Benzylamine Derivative as a MAO-B Inhibitor This table presents data for a compound designed using structure-based methods, demonstrating the successful integration of computational prediction and experimental validation.

CompoundStructureTargetIC₅₀ (nM)Computational Method
C3 ((S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide)(Structure not shown)MAO-B7.9Fragment-Based Design, Docking
Data from a study on the computational design of selective MAO-B inhibitors. acs.org

For this compound, a structure-based approach would involve docking the compound into the crystal structure of a relevant target. The resulting binding pose would guide medicinal chemists in proposing modifications to the ethanamine or methoxybenzyl moieties to enhance interactions with specific pockets within the active site, thereby improving potency and/or selectivity. nih.govresearchgate.net

Intellectual Property and Regulatory Considerations in Chemical Research

Patent Landscape Analysis of N-(3-methoxybenzyl)ethanamine and Related Scaffolds

A patent landscape analysis serves to identify technology trends, inform research and development (R&D) strategy, and understand the competitive environment. nih.gov For a specific chemical entity like this compound, a comprehensive analysis involves examining patents not only for the exact molecule but also for structurally related scaffolds that share a common chemical core. Such an analysis reveals which organizations are active in the field, the applications they are pursuing, and the geographic scope of their intellectual property protection.

While patents explicitly claiming this compound are not prominently found, the landscape for related scaffolds, particularly substituted phenethylamines and benzylamines, is active. These scaffolds are foundational in medicinal chemistry and appear in patents across various therapeutic areas. The analysis of these related patents provides valuable insights into the potential patentability and commercial interest in derivatives and analogs of this compound.

Key areas of patent activity for related structures include their use as intermediates in the synthesis of more complex molecules and as active pharmaceutical ingredients (APIs) themselves. For instance, optically active 1-(3-methoxyphenyl)ethylamine, a structurally similar compound, is a key intermediate for certain pharmaceuticals, and methods for its preparation have been the subject of patent applications. google.comgoogle.com

Patents in the chemical and pharmaceutical fields can cover several types of inventions:

Composition of Matter: Claims a novel and non-obvious chemical compound itself. creative-biolabs.comupcounsel.com This provides the broadest protection, covering the molecule regardless of its method of production or use. rgth.de

Process Patents: Protect a specific, novel method of synthesizing a compound. rgth.de This can be valuable if the process is more efficient or produces a purer product than existing methods.

Method of Use Patents: Cover the use of a known compound for a new, non-obvious purpose, such as treating a specific disease. rgth.de

The table below summarizes representative patents for scaffolds structurally related to this compound, illustrating the diversity of assignees and applications.

Patent NumberAssigneeFocus of PatentScaffold/Related Compound
US9688623B2Celgene CorporationProcesses for preparing aminosulfone intermediates for the synthesis of Apremilast, a TNF-α inhibitor. google.com(S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine
CN101161634B(Not specified in source)Preparation method for an optically active intermediate compound used in synthesizing Alzheimer's medication. google.com1-(3-methoxyphenyl)ethylamine
WO2008043269A1(Not specified in source)Preparation method for optically active 1-(3-methyloxybenzene)ethylamine. google.com1-(3-methyloxybenzene)ethylamine
US7427638B2Celgene CorporationComposition of matter and synthesis of a specific enantiomer of a compound that inhibits PDE4 and TNF-α production. google.com(+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione

This landscape suggests that while the core methoxybenzyl-amine scaffold is known, novelty and patentability can arise from specific substitutions, stereochemistry (chirality), and novel therapeutic applications. Any R&D involving this compound would require a thorough freedom-to-operate (FTO) analysis to ensure that its synthesis, or intended use does not infringe on existing patents.

Considerations for Research and Development in Life Sciences

The journey of a new chemical entity (NCE) from a laboratory discovery to a marketed therapeutic is a long, financially risky, and complex process governed by stringent regulatory frameworks and critical intellectual property (IP) considerations. nih.govprimescholars.com For a compound like this compound, any potential development in the life sciences would need to navigate this established pathway.

Intellectual Property Strategy: A robust IP strategy is fundamental for any life sciences venture. excedr.com Patents are the most important form of IP in the pharmaceutical industry, providing a period of market exclusivity that allows companies to recoup the substantial investments required for R&D. creative-biolabs.comdcp-ip.com Without patent protection, competitors could replicate a new drug without incurring the research costs, undermining the innovator's ability to profit. dcp-ip.com A strong IP portfolio is also a critical asset for attracting investment from venture capital and securing partnerships. dcp-ip.com The strategy should align with the company's business goals, protecting not only the final product but also key intermediates and manufacturing processes. excedr.com

Regulatory Pathway for Small Molecules: Small molecule drugs, which are generally organic compounds with a molecular weight below 900 Daltons, are regulated by agencies like the U.S. Food and Drug Administration (FDA). nih.gov The development process is highly structured to ensure the final product is safe and effective.

Discovery and Preclinical Phase: This initial stage involves identifying a promising compound (a "hit" or "lead") and conducting extensive laboratory and animal studies. primescholars.compharmafeatures.com These preclinical tests are designed to assess the compound's basic pharmacological profile and to identify potential toxicities before human trials can begin. primescholars.comresearchgate.net These studies must typically be conducted under Good Laboratory Practice (GLP) regulations. researchgate.net

Investigational New Drug (IND) Application: Before initiating human trials, a company must submit an IND application to the regulatory authority. This application includes all data from preclinical studies, as well as information on the chemistry, manufacturing, and control (CMC) of the compound. primescholars.com

Clinical Trials: If the IND is approved, the compound enters clinical development, which is typically conducted in three sequential phases: pharmafeatures.com

Phase I: The primary focus is on safety, assessing how the drug is absorbed, distributed, metabolized, and excreted in a small group of healthy volunteers. pharmafeatures.com

Phase II: The drug is tested in a larger group of patients with the target disease to evaluate its efficacy and further assess its safety. pharmafeatures.com

Phase III: These are large-scale, often multinational, trials involving hundreds or thousands of patients to confirm efficacy, monitor side effects, and compare the drug to standard treatments. nih.gov Successful Phase III trials are a prerequisite for approval. nih.gov

New Drug Application (NDA) and Approval: Following the successful completion of all clinical trial phases, the company submits an NDA containing all collected data. pharmafeatures.com Regulatory agencies conduct a thorough review before granting marketing approval. nih.gov

Post-Marketing Surveillance (Phase IV): After a drug is approved and marketed, ongoing studies are conducted to monitor its long-term safety and efficacy in a broad patient population. nih.govpharmafeatures.com

The entire process, from discovery to market approval, can take 10 to 15 years and involves significant financial investment. nih.gov Therefore, strategic planning, rigorous scientific validation, and careful management of intellectual property are essential for any chemical compound being considered for development in the life sciences.

Q & A

Q. Table 1: Structural Analogs and Key Features

CompoundKey FeatureBinding Affinity (Ki_i)Source
N-(4-fluorobenzyl)ethanamineFluorine at 4-position12 nM (5-HT2A_{2A})
N-(2,3-dimethoxybenzyl)ethanamineDual methoxy groups45 nM (MAO-A)
N-benzyl-2-phenyl-ethanamineNo methoxy group>1 µM (σ receptor)

Basic: What are the primary pharmacological applications of this compound in research?

Methodological Answer:

  • Neuroprotection : Modulates PPARγ and FAAH, reducing neuroinflammation in models of Alzheimer’s disease .
  • Anti-inflammatory Activity : Inhibits NF-κB signaling, lowering IL-6 and TNF-α levels in macrophage assays .
  • Receptor Studies : Used as a scaffold for serotonin (5-HT) and melatonin receptor ligands due to its flexible ethylamine backbone .

Advanced: What advanced techniques are employed to study metabolic stability and pharmacokinetics?

Methodological Answer:

  • In vitro Metabolism : Use liver microsomes (human or rodent) with LC-MS/MS to identify metabolites (e.g., O-demethylation products) .
  • Pharmacokinetic Profiling :
    • Plasma Stability : Incubate with plasma (37°C, pH 7.4) and quantify degradation via HPLC .
    • Caco-2 Permeability : Assess intestinal absorption potential .
  • Computational Tools : Predict metabolic pathways with ADMET software (e.g., ADMET Predictor™) .

Advanced: How can reaction conditions be optimized for synthesizing novel derivatives with improved bioactivity?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive amination efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity.
  • DOE (Design of Experiments) : Use factorial designs to evaluate temperature, pressure, and stoichiometry effects on yield .
    Case Study : Substituting NaBH4_4 with NaBH(OAc)3_3 in THF increased yields of N-(3-methoxybenzyl)-2-fluorophenethylamine from 65% to 88% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.